(S)-2-Amino-2-(3,5-dichlorophenyl)ethan-1-OL
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Overview
Description
(S)-2-Amino-2-(3,5-dichlorophenyl)ethan-1-OL is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties, which contribute to its diverse range of chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(3,5-dichlorophenyl)ethan-1-OL typically involves the reaction of 3,5-dichlorobenzaldehyde with an appropriate amine under controlled conditions. One common method includes the reduction of the corresponding imine intermediate using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors has also been explored to enhance efficiency and scalability. Purification of the final product is achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(3,5-dichlorophenyl)ethan-1-OL undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or other functionalized derivatives.
Scientific Research Applications
(S)-2-Amino-2-(3,5-dichlorophenyl)ethan-1-OL has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(3,5-dichlorophenyl)ethan-1-OL involves its interaction with specific molecular targets, such as beta-adrenergic receptors. The compound acts as an agonist, stimulating the receptors and leading to the activation of downstream signaling pathways. This results in various physiological effects, including bronchodilation and smooth muscle relaxation .
Comparison with Similar Compounds
Similar Compounds
Clenbuterol: A beta-2 adrenergic agonist with similar bronchodilator properties.
Salbutamol: Another beta-2 adrenergic agonist used for treating asthma and other respiratory conditions.
Epinephrine: A naturally occurring hormone and neurotransmitter with similar pharmacological effects.
Uniqueness
(S)-2-Amino-2-(3,5-dichlorophenyl)ethan-1-OL is unique due to its specific chiral configuration, which imparts distinct biological activity and selectivity towards certain receptors. This makes it a valuable compound for targeted therapeutic applications and research .
Properties
Molecular Formula |
C8H9Cl2NO |
---|---|
Molecular Weight |
206.07 g/mol |
IUPAC Name |
(2S)-2-amino-2-(3,5-dichlorophenyl)ethanol |
InChI |
InChI=1S/C8H9Cl2NO/c9-6-1-5(8(11)4-12)2-7(10)3-6/h1-3,8,12H,4,11H2/t8-/m1/s1 |
InChI Key |
LRORZXIRKBZZAG-MRVPVSSYSA-N |
Isomeric SMILES |
C1=C(C=C(C=C1Cl)Cl)[C@@H](CO)N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(CO)N |
Origin of Product |
United States |
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